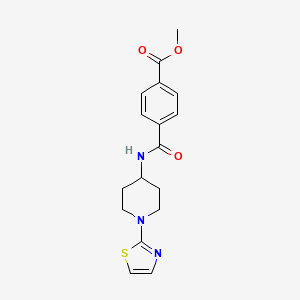

Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-23-16(22)13-4-2-12(3-5-13)15(21)19-14-6-9-20(10-7-14)17-18-8-11-24-17/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEDGCWSNTZTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

Coupling Reactions: The thiazole and piperidine rings are coupled using carbamoylation reactions, where a carbamoyl chloride reacts with the amine group on the piperidine ring.

Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the para position relative to the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

The thiazole ring in Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate has been linked to antimicrobial activity. Research indicates that compounds containing thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, thiazole-based compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. The structural elements of the compound facilitate interactions with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells, making them a focus of ongoing research in oncology .

Biological Studies

Enzyme Inhibition

This compound is utilized in enzyme inhibition studies. Its complex structure allows it to interact with various enzymes, providing insights into mechanisms of action and potential therapeutic applications. For example, research has shown that similar thiazole derivatives can inhibit enzymes like cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Receptor Binding Studies

The compound's ability to bind to specific receptors makes it valuable in pharmacological research. Studies have investigated its binding affinity to various biological receptors, revealing insights into its potential as a drug candidate for treating neurological disorders and other conditions .

Material Science

Development of New Materials

This compound is explored for applications in material science, particularly in developing materials with specific electronic or photonic properties. The unique combination of its molecular structure allows for the design of materials that can be used in sensors or electronic devices.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined various thiazole derivatives, including this compound), for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control groups, highlighting the potential for developing new antimicrobial agents based on this compound .

Case Study 2: Anticancer Research

In a recent study focused on anticancer activities, researchers synthesized this compound and tested it against various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Linked Thiazolylpiperazine Derivatives ()

A series of urea derivatives (11a–11o) share structural similarities with the target compound, particularly in their thiazole and piperazine/piperidine motifs . Key differences include:

- Core Functional Group : The target compound employs a carbamoyl linker, while 11a–11o feature urea groups. Urea derivatives typically exhibit stronger hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability compared to carbamates.

- Substituent Diversity : The phenyl rings in 11a–11o are modified with halogens (e.g., Cl, F), trifluoromethyl, or methoxy groups, altering electronic and steric profiles. For example, 11m (3,5-di(trifluoromethyl)phenyl) has a molecular ion at m/z 602.2 [M+H]+, significantly higher than the target compound’s inferred mass (~380–400 g/mol).

- Synthetic Yields : Yields for 11a–11o range from 83.7% to 88.2%, suggesting robust synthetic routes for urea-thiazole derivatives.

Table 1: Selected Urea Derivatives vs. Target Compound

| Compound | Substituent(s) | Molecular Ion ([M+H]+) | Yield (%) |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 484.2 | 85.1 |

| 11d | 4-Trifluoromethylphenyl | 534.1 | 85.3 |

| 11m | 3,5-Di(trifluoromethyl)phenyl | 602.2 | 84.7 |

| Target Compound | Carbamoyl linker | ~380–400 (estimated) | N/A |

Benzimidazole- and Pyrazole-Modified Benzoates ( and )

Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate ()

This compound replaces the thiazolylpiperidine-carbamoyl moiety with a benzimidazole ring . Key distinctions:

- Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formylbenzoate using Na₂S₂O₅ in DMF. This contrasts with the likely multi-step synthesis required for the target compound’s piperidine-thiazole assembly.

Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate ()

This analog substitutes thiazole with pyrazole, a five-membered ring containing two adjacent nitrogen atoms . Differences include:

- Biological Implications : Pyrazole derivatives are common in COX-2 inhibitors, whereas thiazoles are prevalent in kinase-targeting agents.

Table 2: Benzoate Ester Derivatives Comparison

Biological Activity

Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate is a complex organic compound that combines a thiazole ring, a piperidine ring, and a benzoate ester. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides.

- Piperidine Ring Formation : Often synthesized via hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

- Coupling Reactions : The thiazole and piperidine rings are coupled using carbamoylation reactions.

- Esterification : Final step involving the esterification of a benzoic acid derivative with methanol.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been investigated for its potential effectiveness against various bacterial strains. In studies, it demonstrated moderate to good antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor binding. In vitro studies have suggested that this compound may interfere with critical pathways involved in tumor growth and survival .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications. For instance, it may act as an inhibitor of phosphodiesterases (PDEs), which are implicated in various diseases including cancer and inflammation. The selectivity of this compound towards specific PDE isoforms could enhance its therapeutic profile while minimizing side effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| Methyl 1-{(4-[1-(Thiazol-2-yl)-carbamoyl]piperidin)} | Thiazole-Piperidine | Antimicrobial | 100 - 400 |

| Piperidine Derivatives | Piperidine | Anticancer | Varies |

| Benzothiazole Compounds | Benzothiazole | Antitubercular | Moderate |

Case Studies

- Antimicrobial Study : A study published in Science.gov evaluated a series of thiazole derivatives for their antimicrobial properties against a range of pathogens. The results indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In vitro assays demonstrated that thiazole-containing compounds could inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects due to its structural components .

Q & A

Q. Basic

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation via hygroscopic pathways .

- Light Protection : Amber glass vials minimize photolytic decomposition .

How can researchers design assays to evaluate the compound’s metabolic stability?

Q. Advanced

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LCMS .

- CYP450 Inhibition Studies : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .

- Half-life Calculation : Apply kinetic models (e.g., t₁/₂ = ln2/k) to degradation rates observed in plasma stability tests .

What computational tools predict the compound’s binding affinity to target proteins?

Q. Advanced

- Molecular Docking : Software like AutoDock Vina models interactions with active sites, as shown in benzimidazole-thiazole analogs .

- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with activity data from similar compounds .

- MD Simulations : Analyze binding mode stability over 100-ns trajectories using GROMACS .

How should conflicting toxicity data from in vitro and in vivo studies be interpreted?

Q. Advanced

- Dose Scaling : Apply allometric scaling (e.g., body surface area) to reconcile interspecies differences .

- Metabolite Profiling : Identify toxic metabolites via LC-MS/MS, as ester hydrolysis may generate reactive intermediates .

- Pathway Analysis : Use transcriptomics (RNA-seq) to compare stress-response pathways across models .

What synthetic routes are available for introducing isotopic labels into the compound?

Q. Advanced

- 13C-Labeling : Incorporate 13C-methyl groups via esterification with labeled methanol (e.g., CH3*OH) under acidic conditions .

- Deuterium Exchange : Catalyze H/D exchange at the piperidinyl C-H positions using D2O and Pd/C .

- Radiolabeling (3H/14C) : Use tritium gas or 14C-carbamoyl precursors in late-stage coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.